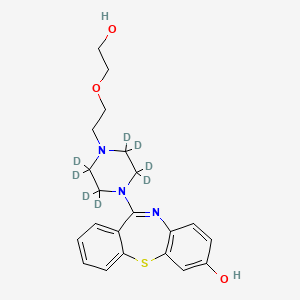

7-Hydroxy Quetiapine-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H25N3O3S |

|---|---|

Molekulargewicht |

407.6 g/mol |

IUPAC-Name |

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol |

InChI |

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2 |

InChI-Schlüssel |

VEGVCHRFYPFJFO-UFBJYANTSA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H] |

Kanonische SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Quetiapine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Quetiapine-d8 is the deuterated form of 7-Hydroxyquetiapine, a major active metabolite of the atypical antipsychotic drug Quetiapine. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of 7-Hydroxyquetiapine in various biological matrices.[1] Its use in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) allows for precise and accurate quantification, which is crucial in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, metabolic pathway, synthesis, and detailed experimental protocols for its application.

Chemical and Physical Properties

A clear distinction between the deuterated and non-deuterated forms of 7-Hydroxy Quetiapine is essential for its proper application. The key properties are summarized in the table below.

| Property | This compound | 7-Hydroxyquetiapine |

| Synonyms | 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][3][4]benzothiazepin-2-ol | 11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][3][4]thiazepin-7-ol; ICI214227 |

| Molecular Formula | C₂₁H₁₇D₈N₃O₃S | C₂₁H₂₅N₃O₃S |

| Molecular Weight | 407.56 g/mol [5] | 399.51 g/mol [6] |

| CAS Number | 1185098-57-0[5] | 139079-39-3[6] |

| Appearance | White to Light Yellow Solid | No data available |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | No data available |

| Storage | -20°C | No data available |

Metabolism of Quetiapine to 7-Hydroxyquetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of the active metabolite, 7-Hydroxyquetiapine, is a key pathway. Understanding this metabolic conversion is critical for interpreting pharmacokinetic data.

The metabolic pathway involves the hydroxylation of the dibenzothiazepine ring of Quetiapine. This reaction is primarily catalyzed by the CYP2D6 enzyme, with some contribution from CYP3A4. The resulting metabolite, 7-Hydroxyquetiapine, is pharmacologically active and contributes to the overall therapeutic effect of Quetiapine.

References

7-Hydroxy Quetiapine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of 7-Hydroxy Quetiapine-d8. This deuterated internal standard is crucial for the accurate quantification of 7-Hydroxy Quetiapine, the major active metabolite of the atypical antipsychotic drug Quetiapine.

Core Chemical Properties

This compound is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H17D8N3O3S | |

| Molecular Weight | 407.56 g/mol | |

| CAS Number | 1185098-57-0 | |

| Appearance | Neat (as per supplier) | [2] |

| Storage Conditions | Please store the product under the recommended conditions in the Certificate of Analysis. | |

| Stability | Stable under recommended storage conditions.[3] | [3] |

Experimental Protocols

Accurate quantification of 7-Hydroxy Quetiapine in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following section details a representative experimental protocol for the analysis of 7-Hydroxy Quetiapine using its deuterated internal standard, this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Quantification in Human Plasma

This protocol is a composite based on established methods for the analysis of Quetiapine and its metabolites.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

7-Hydroxy Quetiapine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 269.1

-

This compound: Precursor ion (Q1) m/z 408.2 -> Product ion (Q3) m/z 277.1

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

Visualizations

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[4][5][6][7] The formation of 7-Hydroxy Quetiapine is a key metabolic step.

Caption: Metabolic conversion of Quetiapine to its major metabolites.

Bioanalytical Workflow for this compound

The following diagram illustrates the typical workflow for the quantification of 7-Hydroxy Quetiapine using this compound as an internal standard.

Caption: Workflow for bioanalytical quantification.

Putative Signaling Pathway Involvement

Quetiapine and its active metabolite, 7-Hydroxy Quetiapine, exert their antipsychotic effects through interaction with dopamine and serotonin receptors.[8] The primary targets are the Dopamine D2 and Serotonin 5-HT2A receptors.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. mdpi.com [mdpi.com]

- 8. In vivo serotonin 5-HT(2A) receptor occupancy and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 7-Hydroxy Quetiapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of 7-Hydroxy Quetiapine-d8, a deuterated analog of the active metabolite of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable resource for professionals in drug development and research.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The deuterium atoms are strategically placed on the piperazine ring, a common site for metabolic degradation. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

The core structure consists of a dibenzothiazepine ring system, hydroxylated at the 7th position. This is attached to a piperazine-d8 ring, which in turn is linked to a 2-(2-hydroxyethoxy)ethyl side chain.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1]benzothiazepin-2-ol | |

| Molecular Formula | C₂₁H₁₇D₈N₃O₃S | |

| Molecular Weight | 407.56 g/mol | |

| CAS Number | 1185098-57-0 | |

| Parent CAS Number | 139079-39-3 (7-Hydroxy Quetiapine) | |

| Isotopic Purity | Typically ≥98% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated intermediate, piperazine-d8, followed by its coupling to the dibenzothiazepine core and subsequent hydroxylation.

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized via a catalytic exchange reaction.

-

Reactants: Piperazine, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).

-

Procedure:

-

Piperazine is subjected to high pressure and temperature in the presence of a suitable catalyst and deuterium gas.

-

The hydrogen atoms on the piperazine ring are exchanged with deuterium atoms.

-

The reaction progress is monitored by mass spectrometry to confirm the incorporation of eight deuterium atoms.

-

Purification is typically achieved through recrystallization or chromatography.

-

Step 2: Coupling of Piperazine-d8 to the Dibenzothiazepine Core

This step involves the reaction of piperazine-d8 with a suitable dibenzothiazepine precursor.

-

Reactants: Piperazine-d8, 11-Chloro-dibenzo[b,f][1]thiazepine.

-

Procedure:

-

11-Chloro-dibenzo[b,f][1]thiazepine is reacted with piperazine-d8 in a suitable solvent.

-

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

-

The resulting Quetiapine-d8 is then isolated and purified.

-

Step 3: 7-Hydroxylation of Quetiapine-d8

The final step is the introduction of the hydroxyl group at the 7th position of the dibenzothiazepine ring. This is a metabolic conversion that can be mimicked using enzymatic or chemical methods. In vivo, this conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] For synthetic purposes, specific chemical reagents or isolated enzyme systems would be employed.

Caption: Synthetic pathway for this compound.

Analytical Methodologies

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of 7-Hydroxy Quetiapine. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

2.2.1. LC-MS/MS Analysis

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

-

Chromatography: Reversed-phase chromatography is commonly used to separate the analyte from other matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Exemplary LC-MS/MS Parameters

| Parameter | 7-Hydroxy Quetiapine | This compound |

| Precursor Ion (m/z) | 399.2 | 407.2 |

| Product Ion (m/z) | 253.1 | 261.1 |

| Collision Energy (eV) | Varies by instrument | Varies by instrument |

| Retention Time | Dependent on column and mobile phase | Co-elutes with the analyte |

2.2.2. GC-MS Analysis

-

Sample Preparation: Similar to LC-MS/MS, extensive sample cleanup is required. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

-

Chromatography: A capillary column with a suitable stationary phase is used for separation.

-

Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode.

Caption: General workflow for the bioanalysis of 7-Hydroxy Quetiapine using this compound as an internal standard.

Signaling Pathways and Logical Relationships

The parent drug, Quetiapine, exerts its antipsychotic effects by interacting with a wide range of neurotransmitter receptors. Its active metabolite, 7-Hydroxy Quetiapine, also contributes to the overall pharmacological profile.

Caption: Simplified diagram of the interaction of Quetiapine and 7-Hydroxy Quetiapine with key neurotransmitter systems.

Conclusion

This compound is a critical tool for the accurate quantification of 7-Hydroxy Quetiapine in biological matrices. Its well-defined structure, with deuterium labeling on the piperazine ring, ensures its utility as a reliable internal standard in pharmacokinetic and clinical studies. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this important compound.

References

Synthesis and Characterization of 7-Hydroxy Quetiapine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxy Quetiapine-d8, a deuterated internal standard crucial for the accurate quantification of the active metabolite of Quetiapine. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and relevant metabolic context.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effects are, in part, attributed to its active metabolite, 7-Hydroxy Quetiapine. To accurately measure the concentration of 7-Hydroxy Quetiapine in biological matrices during pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential. This compound, with deuterium atoms incorporated into the piperazine ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed here, based on established synthetic methodologies for Quetiapine and its analogs, combined with common deuterium labeling techniques.[2][3][4][5][6]

The proposed synthesis involves two main stages: the synthesis of the core heterocyclic structure, 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one, and the subsequent coupling with a deuterated side chain.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed two-stage synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Stage 1: Synthesis of 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one

-

Step 1: Synthesis of 2-Amino-4-hydroxydiphenyl sulfide: This starting material can be synthesized via a nucleophilic aromatic substitution reaction between a suitable 4-halophenol and 2-aminothiophenol.

-

Step 2: Phosgenation: The resulting diphenyl sulfide derivative is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form an intermediate isocyanate or carbamoyl chloride.

-

Step 3: Intramolecular Cyclization: The intermediate from Step 2 undergoes an intramolecular cyclization, typically promoted by a Lewis acid or by heating, to yield the tricyclic lactam, 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one.

Stage 2: Synthesis of the Deuterated Side Chain and Final Coupling

-

Step 4: Synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine-d8: Commercially available piperazine-d8 is reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to yield the deuterated side chain.

-

Step 5: Chlorination of the Lactam: The 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one is chlorinated at the 11-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Step 6: Coupling Reaction: The chlorinated intermediate is then coupled with the deuterated side chain, 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8, via a nucleophilic substitution reaction to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed.[9][10]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound is selected.

-

Product Ions: Characteristic fragment ions are monitored. For silylated 7-hydroxy-quetiapine, key fragments include m/z 314, 298, and 327.[11] The fragmentation pattern of the deuterated analog is expected to be similar, with a mass shift corresponding to the deuterium labeling.

-

Table 1: Expected Mass Spectrometry Data for this compound

| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 7-Hydroxy Quetiapine | 400.16 | 253.1, 221.1 |

| This compound | 408.21 | 261.1, 221.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels and the overall structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The absence of signals corresponding to the protons on the piperazine ring (positions 2, 3, 5, and 6) would confirm successful deuteration. The remaining proton signals of the dibenzothiazepine ring system and the ethoxyethyl side chain should be present with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: The carbon signals of the deuterated piperazine ring will show characteristic triplet patterns due to C-D coupling. The chemical shifts of other carbons should be consistent with the structure of 7-Hydroxy Quetiapine.

Table 2: Predicted ¹H NMR Chemical Shifts for 7-Hydroxy Quetiapine (Non-deuterated)

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| Piperazine Protons | 2.4 - 2.7 |

| Ethoxyethyl Protons | 3.5 - 3.8 |

| Hydroxyl Protons | Variable |

Note: In the ¹H NMR spectrum of this compound, the signals for the piperazine protons would be absent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations in the aromatic region, and C-O and C-S stretching vibrations.[12] The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches.

Table 3: Key Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3300 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C-D (aliphatic) | 2100 - 2200 |

| C=N, C=C (aromatic) | 1500 - 1600 |

| C-O (ether and alcohol) | 1050 - 1250 |

| C-S | 600 - 800 |

Quetiapine Metabolism and Signaling Pathway

Understanding the metabolic fate of Quetiapine is crucial for interpreting bioanalytical data. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[7][8][13]

Quetiapine Metabolic Pathway

Caption: Major metabolic pathways of Quetiapine.

As illustrated, CYP3A4 is the primary enzyme responsible for the formation of the active metabolite N-desalkylquetiapine (norquetiapine) and the inactive sulfoxide metabolite.[7][13] CYP2D6 is mainly involved in the 7-hydroxylation of both Quetiapine and Norquetiapine to form their respective active 7-hydroxy metabolites.[7][13]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the detailed characterization protocols using mass spectrometry, NMR, and IR spectroscopy will ensure the confirmation of its structure and purity. The inclusion of metabolic pathway information provides essential context for its application as an internal standard in preclinical and clinical research, ultimately contributing to the robust and reliable bioanalysis of Quetiapine and its active metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tsijournals.com [tsijournals.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. tsijournals.com [tsijournals.com]

- 5. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

- 11. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

7-Hydroxy Quetiapine-d8 certificate of analysis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of 7-Hydroxy Quetiapine-d8, a deuterated internal standard crucial for the accurate quantification of 7-Hydroxy Quetiapine, the primary active metabolite of the atypical antipsychotic drug Quetiapine. This guide covers its analytical applications, relevant metabolic pathways, and detailed experimental protocols.

Quantitative Data Summary

While a specific Certificate of Analysis for a single batch is not publicly available, the following tables summarize typical quantitative data and analytical parameters derived from various scientific literature for the analysis of 7-Hydroxy Quetiapine using its deuterated internal standard, this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C21H17D8N3O3S | |

| Molecular Weight | 407.56 g/mol | |

| Unlabeled CAS Number | 139079-39-3 | [1][2][3] |

| Labeled CAS Number | 1185098-57-0 | |

| Synonyms | ICI 214227, 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][4]benzothiazepin-2-ol | [1][2] |

Table 2: Analytical Method Parameters for 7-Hydroxy Quetiapine Quantification

| Parameter | Typical Value | Matrix | Analytical Method |

| Linearity Range | 0.086 - 171 µg/mL | Rat Plasma | HPLC-DAD |

| LLOQ | 0.086 µg/mL | Rat Plasma | HPLC-DAD |

| Intra-day Precision | < 8.7% | Vitreous Humor | GC-MS |

| Inter-day Precision | < 7.1% | Vitreous Humor | GC-MS |

| Intra-day Accuracy | -8.1% to 4.5% | Vitreous Humor | GC-MS |

| Inter-day Accuracy | -5.7% to 3.2% | Vitreous Humor | GC-MS |

Experimental Protocols

The following are representative experimental protocols for the quantification of 7-Hydroxy Quetiapine in biological matrices using this compound as an internal standard.

Protocol 1: Quantification of 7-Hydroxy Quetiapine in Plasma by LC-MS/MS

This protocol is a synthesized method based on principles described in the literature for the analysis of Quetiapine and its metabolites.[5][6]

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[5]

-

Mobile Phase: Gradient elution with a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.[5]

-

Flow Rate: 1 mL/min.[5]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-Hydroxy Quetiapine and this compound.

-

Protocol 2: Analysis of 7-Hydroxy Quetiapine in Hair by LC-MS/MS

This protocol is based on a method for time-resolved hair analysis.[7][8][9]

-

Sample Preparation:

-

Wash hair segments with dichloromethane to remove external contamination.

-

Pulverize the washed and dried hair segments.

-

Incubate the pulverized hair in an appropriate extraction solvent (e.g., methanol) overnight at 45°C.

-

Add the internal standard (this compound).

-

Centrifuge and evaporate the supernatant.

-

Reconstitute the residue for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[4][10][11] The two major pathways are sulfoxidation and oxidation.[4] CYP3A4 is the primary enzyme responsible for metabolizing Quetiapine to its inactive sulfoxide metabolite and is also involved in the formation of the active metabolite, N-desalkylquetiapine.[4][12] CYP2D6 is involved in the formation of 7-hydroxyquetiapine.[4][12]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 7-Hydroxyquetiapine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. [sonar.ch]

- 9. researchportal.vub.be [researchportal.vub.be]

- 10. psychiatrist.com [psychiatrist.com]

- 11. ClinPGx [clinpgx.org]

- 12. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 7-Hydroxy Quetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It undergoes extensive hepatic metabolism, leading to the formation of several metabolites, some of which are pharmacologically active and contribute to the overall therapeutic effect of the parent drug. One such significant active metabolite is 7-Hydroxy Quetiapine (7-OH-QTP). This metabolite is formed primarily through the hydroxylation of quetiapine, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] Understanding the distinct pharmacological profile of 7-Hydroxy Quetiapine is crucial for a comprehensive grasp of quetiapine's mechanism of action and for optimizing therapeutic strategies.

This technical guide provides an in-depth overview of the pharmacological profile of 7-Hydroxy Quetiapine, focusing on its pharmacokinetics and pharmacodynamics. It includes detailed experimental methodologies for key assays and visual representations of metabolic and signaling pathways to support research and development efforts.

Pharmacokinetics

The biotransformation of quetiapine is complex, involving multiple pathways. The 7-hydroxylation pathway, mediated by CYP2D6, is a key route leading to the formation of the active metabolite 7-Hydroxy Quetiapine.[2]

Metabolism

Quetiapine is extensively metabolized in the liver, with the cytochrome P450 system playing a central role. While CYP3A4 is the primary enzyme responsible for the overall metabolism of quetiapine, CYP2D6 is principally responsible for its conversion to 7-Hydroxy Quetiapine.[2][3][4] Another major active metabolite, N-desalkylquetiapine (norquetiapine), is formed via CYP3A4 and is subsequently metabolized by CYP2D6 to 7-hydroxy-N-desalkylquetiapine.[5] The plasma concentration of 7-Hydroxy Quetiapine is approximately 12.1% of that of the parent quetiapine compound.[6]

References

- 1. Quetiapine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

The In Vitro Conversion of Quetiapine to 7-Hydroxy Quetiapine: A Technical Guide

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its hydroxylation to the active metabolite, 7-hydroxy quetiapine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction to Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Less than 5% of the parent drug is excreted unchanged.[1] The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[3][4] The two primary enzymes involved in quetiapine's biotransformation are CYP3A4 and CYP2D6.[1][5] While CYP3A4 is responsible for the majority of its overall clearance, CYP2D6 plays a crucial role in the formation of hydroxylated metabolites.[1][6]

The formation of 7-hydroxy quetiapine is a significant metabolic step, as this metabolite is pharmacologically active.[6] Understanding the in vitro dynamics of this conversion is critical for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.

Cytochrome P450 Isoforms in 7-Hydroxy Quetiapine Formation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have elucidated the specific roles of different isoforms in the 7-hydroxylation of quetiapine.

-

CYP3A4: This is the principal enzyme responsible for the overall metabolism of quetiapine, contributing to approximately 89% of its clearance.[1][5] It primarily catalyzes the formation of the inactive metabolite, quetiapine sulfoxide, and the active metabolite, N-desalkylquetiapine.[3][7] CYP3A4 also contributes to the 7-hydroxylation of quetiapine, although to a lesser extent than CYP2D6.[1][3]

-

CYP2D6: This enzyme plays a significant, albeit smaller, role in the overall metabolism of quetiapine, accounting for about 11% of its clearance.[1] However, it is a key enzyme in the 7-hydroxylation pathway, directly converting quetiapine to 7-hydroxy quetiapine.[1][6] Furthermore, CYP2D6 is exclusively responsible for the formation of 7-hydroxy-N-desalkylquetiapine from the N-desalkylquetiapine metabolite.[8][9]

-

CYP3A5: The polymorphic enzyme CYP3A5 shows some activity towards quetiapine metabolism, but its contribution is considered minor compared to CYP3A4.[10]

Quantitative Analysis of In Vitro Metabolism

The following tables summarize key quantitative data from in vitro studies on quetiapine metabolism.

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

| Parameter | Enzyme | Value | Reference |

| Km | CYP3A4 | 18 µM | [1][5] |

Table 2: Relative Contribution of CYP Isoforms to Quetiapine Metabolism

| Enzyme | Contribution to Overall Metabolism | Key Metabolites Formed | Reference |

| CYP3A4 | ~89% | Quetiapine sulfoxide, N-desalkylquetiapine, 7-hydroxy quetiapine | [1][3][5] |

| CYP2D6 | ~11% | 7-hydroxy quetiapine, 7-hydroxy-N-desalkylquetiapine | [1][6] |

Table 3: Inhibition of 7-Hydroxy-N-desalkylquetiapine Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme | Reduction in Metabolite Formation | Reference |

| Quinidine | CYP2D6 | 81% | [8][9] |

| Ketoconazole | CYP3A4 | Limited to no significant effect | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of quetiapine metabolism. The following sections outline typical experimental protocols.

Incubation with Human Liver Microsomes (HLMs)

This assay is used to determine the overall metabolism of quetiapine in a system that contains a mixture of hepatic enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Quetiapine

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl2.[11]

-

For inhibitor studies, pre-incubate the microsome mixture with the selective inhibitor for a specified time (e.g., 5-10 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the quetiapine substrate to the incubation mixture. The final substrate concentration should be chosen based on the experimental goals (e.g., near the Km value for kinetic studies).

-

Add the NADPH regenerating system to start the reaction.

-

Incubate the mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile, which also serves to precipitate the proteins.

-

Add an internal standard to the samples for accurate quantification.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining quetiapine and the formed 7-hydroxy quetiapine.

Incubation with Recombinant Human CYP Enzymes

This assay helps to identify the specific CYP isoforms responsible for the formation of 7-hydroxy quetiapine.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Quetiapine

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Cytochrome P450 reductase

-

(Optional) Cytochrome b5

-

Acetonitrile

-

Internal standard

Procedure:

-

Follow a similar procedure as for the HLM assay, but replace the HLMs with a specific recombinant human CYP enzyme (e.g., 10-50 pmol/mL) and cytochrome P450 reductase.

-

Incubate quetiapine with each individual CYP isoform separately.

-

The reaction is initiated, incubated, and terminated in the same manner as the HLM assay.

-

Analyze the samples by LC-MS/MS to determine the amount of 7-hydroxy quetiapine formed by each specific CYP isoform.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Metabolic pathway of Quetiapine.

Experimental workflow for in vitro metabolism.

Conclusion

The in vitro metabolism of quetiapine to 7-hydroxy quetiapine is a multi-faceted process primarily driven by CYP3A4 and CYP2D6. While CYP3A4 governs the overall clearance, CYP2D6 is particularly important for the 7-hydroxylation pathway. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of this metabolic conversion. A thorough understanding of these in vitro processes is fundamental for the successful clinical development and safe and effective use of quetiapine.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CYP2D6 in 7-Hydroxy-Quetiapine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While CYP3A4 is the major enzyme responsible for the overall clearance of quetiapine, CYP2D6 plays a distinct and significant role in the formation of its hydroxylated metabolites, including 7-hydroxy-quetiapine. This technical guide provides an in-depth analysis of the role of CYP2D6 in 7-hydroxy-quetiapine formation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways.

Quetiapine Metabolism Overview

Quetiapine is metabolized into several metabolites, with the main pathways being sulfoxidation and N-dealkylation, predominantly catalyzed by CYP3A4. Hydroxylation represents another important metabolic route, and this is where CYP2D6 exhibits its primary activity on the quetiapine molecule. The two main hydroxylation products are 7-hydroxy-quetiapine, formed directly from quetiapine, and 7-hydroxy-N-desalkylquetiapine, formed from the active metabolite N-desalkylquetiapine (norquetiapine).

Role of CYP2D6 in 7-Hydroxy-Quetiapine Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have established that CYP2D6 is involved in the 7-hydroxylation of quetiapine.[1][2] However, this is considered a minor pathway in the overall metabolism of the parent drug, with CYP3A4 contributing to approximately 89% of its total clearance.[1][2]

A more critical role for CYP2D6 emerges in the metabolism of N-desalkylquetiapine, an active metabolite of quetiapine. The formation of 7-hydroxy-N-desalkylquetiapine from N-desalkylquetiapine is exclusively catalyzed by CYP2D6.[3][4] This pathway is of particular interest as N-desalkylquetiapine itself contributes to the pharmacological effects of quetiapine.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the role of CYP2D6 in quetiapine metabolism.

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

| Substrate | Enzyme | Parameter | Value | Reference |

| Quetiapine | Human Liver Microsomes | Km (overall metabolism) | 18 µM | [1] |

| Quetiapine | CYP2D6 | Km | 21 µM | [5] |

| N-desalkylquetiapine | Recombinant CYP2D6 | Intrinsic Clearance (CLint) | 12-fold higher than CYP3A4 | [3][4] |

Table 2: Inhibition of 7-Hydroxy-N-desalkylquetiapine Formation

| Inhibitor | Enzyme | Substrate | Inhibition (%) | Reference |

| Quinidine (CYP2D6 inhibitor) | Human Liver Microsomes | N-desalkylquetiapine | 81% | [3][4] |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature to study the role of CYP2D6 in 7-hydroxy-quetiapine formation.

In Vitro Metabolism of Quetiapine using Human Liver Microsomes (HLM) or Recombinant CYP2D6

Objective: To determine the formation of 7-hydroxy-quetiapine from quetiapine.

Materials:

-

Quetiapine

-

Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 supersomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

7-hydroxy-quetiapine analytical standard

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM or recombinant CYP2D6, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

-

Initiation of Reaction: Add quetiapine (at various concentrations to determine kinetic parameters) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. The quenching solvent should also contain an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 7-hydroxy-quetiapine formed.

CYP Inhibition Assay

Objective: To assess the inhibitory effect of a specific compound (e.g., quinidine) on the CYP2D6-mediated formation of 7-hydroxy-quetiapine.

Procedure:

-

Follow the same procedure as the in vitro metabolism assay described above.

-

Prior to the addition of quetiapine, add the inhibitor (at various concentrations) to the incubation mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding quetiapine.

-

After incubation and sample preparation, analyze the formation of 7-hydroxy-quetiapine by LC-MS/MS.

-

Compare the rate of metabolite formation in the presence of the inhibitor to the control (without the inhibitor) to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Quetiapine Metabolic Pathway

Caption: Metabolic pathways of quetiapine.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro quetiapine metabolism.

Conclusion

CYP2D6 plays a multifaceted role in the metabolism of quetiapine. While its contribution to the direct 7-hydroxylation of the parent drug is minor compared to the overall clearance by CYP3A4, it is the exclusive enzyme responsible for the 7-hydroxylation of the active metabolite, N-desalkylquetiapine. This makes the CYP2D6 pathway a critical consideration in understanding the complete pharmacokinetic and pharmacodynamic profile of quetiapine. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the metabolism of quetiapine and the potential for drug-drug interactions involving the CYP2D6 enzyme. Further research to elucidate the specific kinetic parameters of 7-hydroxy-quetiapine formation by CYP2D6 would provide a more complete picture of this metabolic pathway.

References

- 1. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics of 7-Hydroxy Quetiapine in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. One of its major metabolites is 7-Hydroxy Quetiapine, an active metabolite that contributes to the overall pharmacological effect of the parent drug. Understanding the pharmacokinetic profile of 7-Hydroxy Quetiapine is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of 7-Hydroxy Quetiapine in humans, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine

Quetiapine undergoes extensive hepatic metabolism, with less than 1% of the administered dose being excreted as the unchanged drug. The formation of 7-Hydroxy Quetiapine is a key metabolic step.

The primary enzyme responsible for the 7-hydroxylation of quetiapine is CYP2D6 . While CYP3A4 is the main enzyme involved in the overall metabolism of quetiapine to other metabolites like N-desalkylquetiapine (norquetiapine) and quetiapine sulfoxide, CYP2D6 plays a significant role in the formation of this specific active metabolite.[1] The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to inter-individual variability in the plasma concentrations of 7-Hydroxy Quetiapine.

Below is a diagram illustrating the metabolic pathway:

Caption: Metabolic conversion of Quetiapine to its major metabolites.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetics of 7-Hydroxy Quetiapine in humans is limited compared to its parent compound. However, available studies provide some key insights.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for Quetiapine and its metabolite, 7-Hydroxy Quetiapine. It is important to note that the data for 7-Hydroxy Quetiapine is less comprehensive.

Table 1: Pharmacokinetic Parameters of Quetiapine and 7-Hydroxy Quetiapine in Humans

| Parameter | Quetiapine | 7-Hydroxy Quetiapine | Reference |

| Tmax (hours) | 1-2 | Similar to Quetiapine | [2] |

| Half-life (t½) (hours) | ~6-7 | Similar to Quetiapine (~6 hours) | [2][3] |

| Protein Binding | ~83% | Data not available | |

| Primary Metabolizing Enzyme | CYP3A4 | CYP2D6 | [1] |

Table 2: Steady-State Pharmacokinetic Parameters of 7-Hydroxy Quetiapine in Children and Adolescents (10-17 years)

| Parameter | Geometric Mean (90% CI) |

| Cmax (ng/mL) | 7.99 (7.04, 9.07) |

| AUCss (ng*h/mL) | Data not available |

Source: Adapted from a study in pediatric patients with schizoaffective or bipolar I disorder.[1]

It is noteworthy that in clinical studies, the plasma concentrations of 7-Hydroxy Quetiapine are generally low compared to quetiapine and its other major metabolite, N-desalkylquetiapine.[2]

Experimental Protocols

The quantification of 7-Hydroxy Quetiapine in human plasma is typically performed using highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Detailed Methodology for Quantification of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies reported in the scientific literature for the simultaneous determination of quetiapine and its metabolites.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract 7-Hydroxy Quetiapine and other analytes from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 0.5 mL of human plasma, add an internal standard (e.g., a deuterated analog of quetiapine).

-

Alkalinize the sample by adding 0.3 mL of 0.5 M sodium hydroxide.

-

Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with 1 mL of 2% ammonia solution to remove polar impurities.

-

Elute the analytes with 1 mL of methanol containing 2% acetic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[4]

-

2. Chromatographic Separation: HPLC

-

Objective: To separate 7-Hydroxy Quetiapine from quetiapine and other metabolites.

-

Parameters:

-

Column: A reversed-phase C18 column (e.g., Kromasil C18, 5 µm, 4.6 mm x 150 mm).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5.8 mmol/L ammonium acetate and 1.70 mmol/L formic acid in water) and an organic solvent (e.g., acetonitrile). A typical composition is a 65:35 ratio of aqueous to organic phase.[4]

-

Flow Rate: 0.95 mL/min.[4]

-

Injection Volume: 50 µL.[4]

-

3. Detection: Tandem Mass Spectrometry (MS/MS)

-

Objective: To specifically detect and quantify 7-Hydroxy Quetiapine.

-

Parameters:

Below is a diagram illustrating a typical experimental workflow:

Caption: Workflow for the quantification of 7-Hydroxy Quetiapine in plasma.

Logical Relationships in Pharmacokinetics

The administration of quetiapine leads to a cascade of events, from absorption and distribution to metabolism and elimination. The formation of 7-Hydroxy Quetiapine is a critical part of this process, influencing the overall therapeutic and potential adverse effects.

The following diagram illustrates the logical relationship between quetiapine administration and the subsequent pharmacokinetic events leading to the presence of 7-Hydroxy Quetiapine in the systemic circulation.

References

7-Hydroxy Quetiapine: An In-depth Technical Guide on the Major Active Metabolite of Quetiapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, 7-Hydroxy Quetiapine has been identified as a major active metabolite. This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine, focusing on its pharmacokinetic and pharmacodynamic properties. This document summarizes available quantitative data, details relevant experimental protocols for its characterization, and visualizes key metabolic and experimental pathways. While extensive pharmacological data is available for the parent drug, quetiapine, and another major metabolite, norquetiapine, there is a notable gap in the publicly available quantitative data for 7-Hydroxy Quetiapine. This guide aims to consolidate the existing knowledge and highlight areas for future research.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed not only to the parent molecule but also to its active metabolites. The primary routes of quetiapine metabolism involve sulfoxidation and oxidation, with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, playing a crucial role.[2][3] Two major active metabolites have been identified: N-desalkylquetiapine (norquetiapine) and 7-Hydroxy Quetiapine.[4] While norquetiapine's pharmacology and contribution to the antidepressant effects of quetiapine have been extensively studied, 7-Hydroxy Quetiapine remains less characterized. This guide focuses on consolidating the available technical information on 7-Hydroxy Quetiapine.

Metabolism and Pharmacokinetics

7-Hydroxy Quetiapine is formed through the hydroxylation of the dibenzothiazepine ring of quetiapine.[1] In vitro studies have demonstrated that this metabolic pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4]

Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine

The metabolic conversion of quetiapine to its major metabolites is a critical aspect of its overall pharmacological profile. The following diagram illustrates the primary metabolic pathways.

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for 7-Hydroxy Quetiapine are not extensively reported in publicly available literature. However, studies analyzing plasma concentrations of quetiapine and its metabolites have provided some insights. One study in guinea pigs showed that after oral administration of quetiapine, 7-hydroxyquetiapine could be detected in blood and hair roots.[5] In human plasma samples from patients undergoing quetiapine therapy, 7-hydroxyquetiapine is readily quantifiable.[6]

Pharmacodynamics

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for quetiapine and norquetiapine at key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | 7-Hydroxy Quetiapine Ki (nM) |

| Dopamine D1 | 990[4] | 210[7] | Data Not Available |

| Dopamine D2 | 380[4] | 196[7] | Data Not Available |

| Serotonin 5-HT1A | 390[4] | 45[7] | Data Not Available |

| Serotonin 5-HT2A | 640[4] | 58[7] | Data Not Available |

| Serotonin 5-HT2C | 1840[4] | 110[7] | Data Not Available |

| Serotonin 5-HT7 | 307[8] | 76[8] | Data Not Available |

| Histamine H1 | 11[9] | 3.5[7] | Data Not Available |

| Adrenergic α1 | ~10-50 | ~100-200 | Data Not Available |

| Adrenergic α2 | ~500-1000 | ~200-800 | Data Not Available |

| Muscarinic M1 | >1000 | 39[7] | Data Not Available |

| Norepinephrine Transporter (NET) | >1000 | 12-58[10][11] | Data Not Available |

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for adrenergic and muscarinic receptors are presented as approximate ranges based on available literature.

Downstream Signaling Pathways

The direct impact of 7-Hydroxy Quetiapine on intracellular signaling cascades has not been specifically elucidated. However, based on the known pharmacology of quetiapine and norquetiapine, potential downstream effects can be hypothesized. For instance, interaction with D2 and 5-HT2A receptors could modulate signaling pathways involving adenylyl cyclase and phospholipase C, respectively. Norquetiapine's potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors are thought to contribute to the antidepressant effects of quetiapine, likely through modulation of cAMP and ERK/MAPK pathways.[12] Further research is needed to determine the specific signaling signature of 7-Hydroxy Quetiapine.

The following diagram illustrates a generalized signaling pathway potentially affected by dopaminergic and serotonergic receptor modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of 7-Hydroxy Quetiapine.

In Vitro Metabolism of Quetiapine

Objective: To generate and identify 7-Hydroxy Quetiapine from the parent drug, quetiapine, using in vitro systems.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLM) or recombinant human CYP2D6 enzymes with a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Add quetiapine to the mixture to a final concentration relevant to therapeutic plasma levels.

-

Cofactor Addition: Initiate the metabolic reaction by adding a solution of NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 7-Hydroxy Quetiapine and other metabolites.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of 7-Hydroxy Quetiapine for the dopamine D2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand with known high affinity for the D2 receptor (e.g., [3H]-spiperone), and varying concentrations of 7-Hydroxy Quetiapine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 7-Hydroxy Quetiapine concentration. Calculate the IC50 value (the concentration of 7-Hydroxy Quetiapine that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Assay

Objective: To assess the inhibitory potency (IC50) of 7-Hydroxy Quetiapine on the norepinephrine transporter.

Methodology: [13]

-

Cell Culture: Culture human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter, in a suitable medium.

-

Plating: Plate the cells in a 24-well plate and allow them to adhere and grow to a confluent monolayer.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibition Assay: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of 7-Hydroxy Quetiapine.

-

Initiation of Uptake: Add a fixed concentration of [3H]-norepinephrine to each well to initiate the uptake.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with a scintillation-compatible lysis buffer.

-

Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

-

Data Analysis: Determine the concentration of 7-Hydroxy Quetiapine that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the in vitro metabolism and receptor binding of 7-Hydroxy Quetiapine.

Conclusion and Future Directions

7-Hydroxy Quetiapine is a major, pharmacologically active metabolite of quetiapine, primarily formed by CYP2D6-mediated metabolism. Despite its recognized activity, there is a significant lack of detailed, publicly available quantitative data on its receptor binding profile and functional activity. This stands in contrast to the extensive characterization of the parent drug and the other major active metabolite, norquetiapine.

The experimental protocols detailed in this guide provide a clear framework for the further pharmacological characterization of 7-Hydroxy Quetiapine. Future research should prioritize the systematic determination of its binding affinities (Ki) and functional potencies (EC50) at a broad range of CNS receptors. Elucidating its specific effects on downstream signaling pathways will also be crucial to fully understand its contribution to the overall therapeutic and adverse effects of quetiapine. A comprehensive understanding of the pharmacology of 7-Hydroxy Quetiapine will be invaluable for drug development professionals in optimizing antipsychotic therapies and for researchers investigating the complex neuropharmacology of quetiapine.

References

- 1. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characteristics of quetiapine and 7-hydroxyquetiapine in hair roots and blood after a single dose of quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine transporter occupancy in the human brain after oral administration of quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 7-Hydroxyquetiapine | C21H25N3O3S | CID 132203 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ordering and Utilizing 7-Hydroxy Quetiapine-d8 Reference Standard

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the procurement and application of this compound, a critical internal standard for the quantitative analysis of 7-Hydroxyquetiapine. 7-Hydroxyquetiapine is a primary active metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] The use of a deuterated internal standard like this compound is essential for achieving accurate and reliable results in pharmacokinetic and metabolic studies.[1]

Product Specifications

The selection of a suitable reference standard is paramount for analytical accuracy. Below is a compilation of technical specifications for this compound available from various suppliers.

| Specification | LGC Standards | Cerilliant (Sigma-Aldrich) | MedchemExpress |

| Product Name | This compound | 7-Hydroxyquetiapine solution | This compound |

| Unlabelled CAS Number | 139079-39-3[3][4] | 139079-39-3[5] | Not specified |

| Molecular Formula | C₂₁H₁₇D₈N₃O₃S | C₂₁H₂₅N₃O₃S (non-deuterated) | Not specified |

| Molecular Weight | 407.2119[3][4] | 399.51 (non-deuterated)[5] | Not specified |

| Deuterium Incorporation | ≥99% | Not applicable | Not specified |

| Format | Not specified | 1.0 mg/mL in methanol[5] | Not specified |

| Storage Temperature | Not specified | −20°C[6] | Room temperature in continental US[1] |

| Applications | Not specified | GC/MS and LC/MS applications[2][5] | Internal standard for NMR, GC-MS, or LC-MS[1] |

Procurement and Utilization Workflow

The process of acquiring and using a reference standard involves several critical steps, from initial supplier evaluation to final experimental application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Hydroxyquetiapine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 7-Hydroxyquetiapine 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 139079-39-3 [sigmaaldrich.com]

- 6. Quetiapine-D8 100ug/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 1185247-12-4 [sigmaaldrich.com]

7-Hydroxy Quetiapine-d8 for metabolite identification studies

An In-Depth Technical Guide to the Application of 7-Hydroxy Quetiapine-d8 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of this compound as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, forming several metabolites, some of which are pharmacologically active. Accurate identification and quantification of these metabolites are essential for understanding the drug's overall efficacy and safety profile. The use of stable isotope-labeled internal standards, such as this compound, is paramount for robust and reliable bioanalytical method development.

Introduction to Quetiapine Metabolism

Quetiapine is primarily eliminated through hepatic metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[1] The major metabolic pathways include sulfoxidation, oxidation, and N-dealkylation.[2][3] The two primary enzymes involved are CYP3A4 and CYP2D6.[2][4]

-

CYP3A4: This is the principal enzyme responsible for metabolizing quetiapine, leading to the formation of the inactive quetiapine sulfoxide and the active metabolite, N-desalkylquetiapine (norquetiapine).[2][4][5]

-

CYP2D6: This enzyme plays a role in the 7-hydroxylation of quetiapine to form 7-hydroxyquetiapine, another active metabolite.[2][3] It is also exclusively responsible for converting N-desalkylquetiapine into 7-hydroxy-N-desalkylquetiapine.[5]

The accurate tracking of these metabolic pathways is crucial, and this compound serves as an indispensable internal standard for its non-labeled analogue, 7-hydroxyquetiapine.

The Role of Deuterated Standards in Metabolite Analysis

Stable isotope-labeled (SIL) compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry.[6][7] In these compounds, one or more hydrogen atoms are replaced with their stable, non-radioactive isotope, deuterium.[7]

Advantages of Using this compound:

-

Enhanced Accuracy and Precision: Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest.[6] They co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer.[8] This allows for effective normalization and correction for variations caused by matrix effects, ion suppression or enhancement, and instrumental drift.[6][8]

-

Reliable Quantification: By adding a known concentration of the deuterated standard to a sample, the concentration of the endogenous (unlabeled) metabolite can be determined with high accuracy by comparing their respective signal intensities.

-

Unambiguous Identification: The known mass shift between the deuterated standard and the native metabolite provides a clear signature for confident identification in complex biological matrices.

Quetiapine Metabolic Pathway

The metabolic conversion of quetiapine involves several key steps, primarily hydroxylation, sulfoxidation, and dealkylation, leading to both active and inactive metabolites.

Quantitative Data for Analytical Methods

Accurate analysis of quetiapine and its metabolites relies on robust analytical methods. The data below is compiled from various published studies.

Table 1: Mass Spectrometry Data for GC-MS Analysis (Silylated Derivatives)

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |

| Quetiapine | 322 | 251 | 279 | [9] |

| 7-Hydroxy-Quetiapine | 314 | 298 | 327 | [9] |

| Nor-Quetiapine | 128 | 210 | 252 | [9] |

| Quetiapine-d8 (IS) | 330 | - | - | [9] |

| Data pertains to silylated derivatives of the analytes for GC-MS analysis. |

Table 2: Method Validation Parameters from Published Studies

| Method | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| HPLC-DAD | Quetiapine | 0.065 - 130 µg/mL | - | [10] |

| HPLC-DAD | 7-Hydroxy Quetiapine | 0.086 - 171 µg/mL | - | [10] |

| FESS-CE | Quetiapine | 3 - 120 ng/mL | 0.25 ng/mL | [11] |

| FESS-CE | 7-Hydroxy Quetiapine | 3 - 120 ng/mL | 1.00 ng/mL | [11] |

| GC-MS | Quetiapine | 10 - 1000 ng/mL | 3.0 ng/mL | [9] |

| GC-MS | 7-Hydroxy Quetiapine | 10 - 1000 ng/mL | 3.0 ng/mL | [9] |

| FESS-CE: Field-Enhanced Sample Stacking Capillary Electrophoresis |

Experimental Protocols

The following section outlines a general workflow for the identification and quantification of 7-hydroxyquetiapine in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from plasma samples.[10][12]

-

Thaw Samples: Allow frozen plasma samples to thaw completely at room temperature.

-

Aliquot: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

-

Spike Internal Standard: Add a specific volume (e.g., 10 µL) of a known concentration of this compound solution (in a compatible solvent like methanol) to the plasma sample.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile to the tube.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol uses a standard Reverse Phase (RP)-HPLC coupled with a tandem mass spectrometer.

-

HPLC Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[10]

-

Mobile Phase A: Acetate buffer (10 mM, pH 5) or similar aqueous buffer.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 1 mL/min.[10]

-

Injection Volume: 10 µL.

-

Gradient Elution: A gradient is typically used to separate the analytes from matrix components, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.

-

Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both 7-hydroxyquetiapine and this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a metabolite quantification study.

References

- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Metabolic Pathways of Quetiapine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine, a dibenzothiazepine derivative, is an atypical antipsychotic agent widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. This document provides a comprehensive technical overview of the metabolic pathways of quetiapine, detailing the biotransformation processes, the key enzymatic players, the resulting metabolites, and their pharmacological activities. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and psychopharmacology.